molecular formula C9H7Cl3O B1355576 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one CAS No. 35857-66-0

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one

Cat. No. B1355576
CAS RN: 35857-66-0
M. Wt: 237.5 g/mol
InChI Key: ULARDXFALKMJAJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is a synthetic chemical compound belonging to the class of organochloride compounds. It is a colorless, odorless, crystalline solid with a molecular formula of C9H7Cl3O. This compound is mainly used as an intermediate in the synthesis of other organic compounds, such as herbicides, insecticides, and pharmaceuticals. It has also been used in the synthesis of a number of other compounds, such as dyes, plastics, and rubber.

Scientific Research Applications

Synthesis and Crystal Structures

The compound 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one has been utilized in the synthesis of various chalcone derivatives. These derivatives are synthesized through the Claisen-Schmidt condensation reaction and are characterized by methods like FT-IR, elemental analysis, and X-ray diffraction. Their molecular structures, including dihedral angles and hydrogen bonds, are key focuses of these studies. The crystal structures of these compounds are stabilized through weak intermolecular interactions, and Hirshfeld surfaces analysis is employed to quantify these interactions (Salian et al., 2018).

Antimicrobial and Antiradical Activities

This compound derivatives have been investigated for their antimicrobial and antiradical activities. Research includes the analysis of molecular structure, spectroscopic characteristics, and quantum chemical computations. These studies explore the antimicrobial efficacy of the compound against various pathogens and its potential use in the field of medicine (Sivakumar et al., 2021).

Molecular Docking Studies

Molecular docking studies are conducted on derivatives of this compound to understand their potential biological applications. These studies investigate the binding affinity and interactions of the compound with various proteins, providing insights into its potential therapeutic uses (Jayasudha et al., 2020).

Pesticide Interaction

Research has shown that when certain herbicides, including derivatives of this compound, are applied in combination, they can transform in soil to create new compounds. This discovery is significant for understanding the environmental impact and interactions of agricultural chemicals (Bartha, 1969).

Safety and Hazards

The safety information available for “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” indicates that it has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, and H319 .

properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARDXFALKMJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494835
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35857-66-0
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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